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Compound of Interest

Compound Name: SR140333B

Cat. No.: B170404

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR140333B is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-1
(NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance P (SP), a
neuropeptide involved in a wide array of physiological and pathological processes, including
pain transmission, inflammation, emesis, and mood regulation.[4][5][6] The high affinity and
selectivity of SR140333B make it an invaluable pharmacological tool for elucidating the specific
roles of the SP/NK1 receptor system in both in vitro and in vivo models.[1] These notes provide
an overview of SR140333B's pharmacological properties and detailed protocols for its
application in key experimental assays.

Pharmacological Profile of SR140333B

SR140333B acts as a competitive antagonist at the NK1 receptor, potently inhibiting the
binding of Substance P.[1][2] Its high selectivity for the NK1 receptor over other tachykinin
receptors (NK2, NK3) has been demonstrated in various functional assays.[1]

Table 1: In Vitro Binding Affinity and Potency of
SR140333B
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Parameter Species/System Value Reference
Ki (Binding Affinity) Human IM9 Cells 0.01 nM [7]
Rat Cortical
0.02 nM [7]
Membranes

Human Astrocytoma

0.74 nM [2][8]
(U373MG)
IC50 (Functional
] Human NK1 Receptor 1.6 nM [8]
Antagonism)
pKb (Antagonist
Rat Colon 9.2 [9][10]
Constant)
Guinea-Pig Colon 8.53 9]
pD2' (Antagonism ] ]
Various Bioassays 9.65-10.16 [1]

Potency)

Table 2: In Vivo Eff f SR140331

Model | Effect

Species ED50 Reference
Measured
SP-induced .
) Dog 3 ng/kg (i.v.) [1]
Hypotension
SP-induced ) ) )
o Guinea-Pig 42 pg/kg (i.v.) [1]
Bronchoconstriction
SP-induced Plasma )
) Rat 7 po/kg (i.v.) [1]
Extravasation
Nociceptive Neuron ]
o Rat 0.2 pg/kg (i.v.) [1]
Activation
Apomorphine-induced ]
) Mouse 0.1 mg/kg (i.p.) [7]
Turning
SP-induced Salivation  Rat 0.13 mg/kg (i.p.) [7]
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Signaling Pathways and Experimental Logic

To effectively use SR140333B as a tool, it is crucial to understand the NK1 receptor signaling
cascade and the logical basis of its inhibition.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gaqg/11.[11]
Ligand binding by Substance P initiates a cascade leading to intracellular calcium mobilization
and activation of Protein Kinase C (PKC).[5][12]
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Caption: Canonical Gg-coupled signaling pathway of the NK1 receptor.

Logic of SR140333B as a Tool Compound

SR140333B allows researchers to specifically block the interaction between Substance P and
the NK1 receptor, thereby isolating and studying the downstream physiological effects
mediated by this pathway.
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Caption: SR140333B selectively blocks the NK1 receptor activation by Substance P.
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Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK1 receptor
activation, a key downstream event. It is used to determine the potency of agonists and the
inhibitory effect of antagonists like SR140333B.

Workflow Diagram:
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1. Seed NK1R-expressing cells
(e.g., CHO-NK1R, U373MG)
in a 96/384-well plate

,

2. Culture overnight to allow attachment

:

3. Load cells with a calcium-sensitive dye
(e.g., Fluo-4 AM, Fluo-8) in assay buffer

:

4. Incubate for 30-60 min at 37°C

:

5. Wash cells to remove excess dye

:

6. Add SR140333B (Antagonist)
at various concentrations

:

7. Incubate for 15-30 min

,

8. Add Substance P (Agonist)
while measuring fluorescence

:

9. Record kinetic fluorescence data
(e.g., using FLIPR, FlexStation)

:

10. Analyze data to determine IC50 of SR140333B

Click to download full resolution via product page

Caption: Workflow for an antagonist-mode calcium mobilization assay.
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Detailed Methodology:

o Cell Preparation: Seed cells stably or transiently expressing the human NK1 receptor (e.qg.,
CHO-K1 or HEK293 cells) into black-walled, clear-bottom 96-well or 384-well microplates.
Culture overnight at 37°C and 5% COs-.

e Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM or Fluo-8) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
[13] Incubate for 45-60 minutes at 37°C, protected from light.[14]

o Antagonist Addition: After incubation, wash the cells gently with the assay buffer to remove
extracellular dye. Add varying concentrations of SR140333B diluted in the assay buffer to the
appropriate wells. Incubate for 15-30 minutes at room temperature or 37°C.

e Agonist Stimulation and Measurement: Place the plate into a fluorescence plate reader (e.g.,
FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-30 seconds.[15]
The instrument then automatically injects a solution of Substance P (at a concentration near
its ECso) into each well.

» Data Acquisition: Continue to record the fluorescence intensity (Excitation: ~485 nm,
Emission: ~525 nm for Fluo-4/Fluo-8) kinetically for 60-180 seconds to capture the peak
calcium response.

o Data Analysis: The inhibitory effect of SR140333B is calculated by measuring the reduction
in the peak fluorescence signal in the presence of the antagonist compared to the control
(agonist only). Plot the percent inhibition against the logarithm of the SR140333B
concentration and fit the data to a four-parameter logistic equation to determine the I1Cso
value.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SR140333B for the NK1 receptor by
measuring its ability to displace a high-affinity radiolabeled ligand.

Detailed Methodology:
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Membrane Preparation: Prepare cell membrane homogenates from tissues or cells
expressing a high density of NK1 receptors (e.g., rat brain cortex, U373MG cells).

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a
radiolabeled NK1 ligand (e.g., *2°I-Bolton-Hunter Substance P), and varying concentrations
of unlabeled SR140333B.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120
minutes) to allow binding to reach equilibrium.

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration
through glass fiber filters (e.g., GF/B or GF/C). The filters will trap the membranes with the
bound radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically
bound radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

[e]

Total Binding: Radioactivity in the absence of any unlabeled ligand.

o Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of
an unlabeled NK1 ligand (e.g., 1 uM unlabeled Substance P).

o Specific Binding: Total Binding - NSB.

o Calculate the percent displacement of the radioligand by each concentration of
SR140333B.

o Determine the ICso value from the resulting competition curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 3: General Guidelines for In Vivo
Administration

SR140333B is centrally active and can be used to investigate the role of NK1 receptors in
complex physiological processes like pain, anxiety, and inflammation in animal models.[7][16]

» Vehicle Selection: SR140333B is typically dissolved in a vehicle suitable for the chosen route
of administration. Common vehicles include saline, sterile water, or a solution containing a
small percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline.
The final concentration of the organic solvent should be minimized and tested for effects on
its own.

e Routes of Administration and Dosing:

o Intravenous (i.v.): For rapid and systemic effects. Doses in the range of 0.2 pg/kg to 50
Hg/kg have been shown to be effective in blocking SP-induced effects.[1]

o Intraperitoneal (i.p.): For systemic effects with slower absorption. Doses typically range
from 0.05 mg/kg to 1 mg/kg.[7]

o Subcutaneous (s.c.) or Oral (p.0.): May require higher doses due to potential differences in
bioavailability. Dose-ranging studies are recommended.

» Experimental Design:

o Administer SR140333B at a predetermined time (e.g., 30-60 minutes) before the
experimental challenge (e.g., injection of Substance P, application of a nociceptive
stimulus).

o Always include a vehicle-treated control group to account for any effects of the injection
procedure or the vehicle itself.

o A positive control group, where the effect of the NK1 agonist is demonstrated, is essential
for validating the model.

By applying these protocols, researchers can effectively leverage SR140333B as a precise tool
to dissect the multifaceted functions of the NK1 receptor system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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